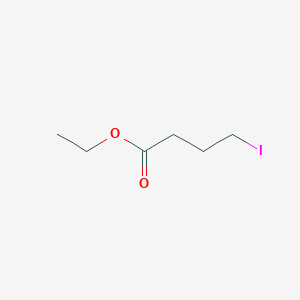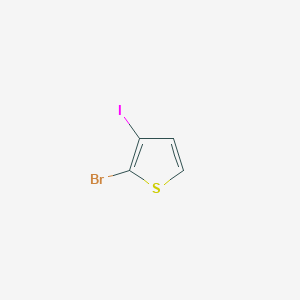
2-Bromo-3-oxobutanal
Overview
Description
2-Bromo-3-oxobutanal, also known as 2-bromoacetaldehyde, is an organic compound with the molecular formula C3H4BrO. It is a colorless liquid that is soluble in both water and organic solvents. It is a useful reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a solvent for the production of polymers and as a catalyst for the production of polyurethanes.
Scientific Research Applications
Enantioselective Catalysis
A study by Xi-Bo Wang and colleagues in 2014 presented an enantioselective domino reaction of 4-bromo-3-oxobutanoates with isatin-derived ketimines, facilitated by a bifunctional squaramide organocatalyst. This method efficiently constructs 3-amino-2-oxindoles with a quaternary stereocentre, demonstrating high yields and excellent enantioselectivities. Such reactions are crucial for synthesizing bioactive compounds with potential pharmaceutical applications (Wang et al., 2014).
Biocatalytic Reductions
Research by E. Sundby et al. explored the enantioselectivity of reductions of ethyl 3-oxobutanoates using Geotrichum candidum, revealing that ethyl 4-bromo-3-oxobutanoate was reduced to ethyl (R)-4-bromo-3-hydroxybutanoate under certain conditions. This study highlights the influence of biocatalysts and reaction conditions on the stereoselectivity of reductions, contributing to the field of green chemistry and sustainable processes (Sundby et al., 2003).
Antioxidant Activity
A novel study by Ke-kai Li et al. identified nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against radicals. This research suggests that bromophenols, structurally related to 2-Bromo-3-oxobutanal, could have potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Halogenation Reactions
A method reported by Kyoung-Mahn Kim and I. Park for the halogenation of α, β-unsaturated carbonyl compounds with OXONE® and hydrohalic acid (HBr, HCl) provides insights into the synthesis of halogenated compounds, including those similar to this compound. Such reactions are fundamental in organic synthesis, offering pathways to diverse functionalized molecules (Kim & Park, 2004).
Synthesis of Heterocycles
N. Pokhodylo and M. Obushak demonstrated the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, utilizing a reaction involving methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate. This work contributes to the field of heterocyclic chemistry, where bromo- and oxo-functionalized precursors are key intermediates for constructing complex molecular architectures (Pokhodylo & Obushak, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-3-oxobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(7)4(5)2-6/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGAXLAFZKOKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453763 | |
| Record name | 2-bromo-3-oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87005-15-0 | |
| Record name | 2-bromo-3-oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-oxobutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)
![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)








